molecular formula C9H11NO3 B3131134 2-(3-hydroxyphenoxy)-N-methylacetamide CAS No. 34918-51-9

2-(3-hydroxyphenoxy)-N-methylacetamide

Cat. No.: B3131134
CAS No.: 34918-51-9
M. Wt: 181.19 g/mol
InChI Key: YYLMJPXVQQEDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-hydroxyphenoxy)-N-methylacetamide” is a chemical compound that is a derivative of phenol . Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of this compound involves innovative synthetic methods that have been developed for the preparation of m-aryloxy phenols . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . For instance, one method involves condensing 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions . These reactions are part of the innovative synthetic methods developed for the preparation of m-aryloxy phenols .

Scientific Research Applications

Antidepressant Potential

Research has highlighted the potential of certain chemicals in developing novel antidepressants. For instance, AMPA receptor agonists, akin to 2-(3-hydroxyphenoxy)-N-methylacetamide, have demonstrated exact antidepressant effects with rapid onset times, similar to those observed with ketamine but without the severe side effects commonly associated with NMDA receptor antagonists. This suggests a promising direction for future antidepressant development focusing on AMPA agonists (Yang et al., 2012).

Environmental and Biological Effects

Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, including N-methylacetamide, highlighting the importance of these compounds due to their commercial significance and the substantial information available on their biological consequences. This review underlines the need for updated information considering the biological responses and environmental toxicology of these materials (Kennedy, 2001).

Therapeutic Mechanisms of Antidepressants

A review by Zanos et al. (2018) discusses the pharmacology of ketamine and its metabolites, including their therapeutic mechanisms in pain and depression treatment. This review provides insights into how the pharmacological targets of ketamine, potentially similar to those of this compound, contribute to its clinical effects, highlighting the complexity of targeting NMDA receptors and the potential relevance of ketamine's metabolites in understanding its antidepressant efficacy (Zanos et al., 2018).

Advanced Oxidation Processes

Qutob et al. (2022) examined the degradation of acetaminophen by advanced oxidation processes (AOPs), which generate various by-products. This study's findings on by-products, including acetamide, contribute to understanding the environmental fate and toxicity of pharmaceutical compounds and their degradation through AOPs. Such processes might be relevant for compounds like this compound, given their potential environmental presence (Qutob et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on certain enzymes

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . These pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body.

Result of Action

Similar compounds have been found to have significant antibacterial and antitubercular properties . These effects would be the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 2-(3-hydroxyphenoxy)-N-methylacetamide can be influenced by various environmental factors. For instance, similar compounds have been found to be biodegradable by marine-derived fungi, suggesting that they can be broken down in certain environmental conditions . Additionally, the presence of other substances in the environment can also affect the action of the compound .

Properties

IUPAC Name

2-(3-hydroxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-3-7(11)5-8/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLMJPXVQQEDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxyphenoxy)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-hydroxyphenoxy)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-hydroxyphenoxy)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-hydroxyphenoxy)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-hydroxyphenoxy)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-hydroxyphenoxy)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.